[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)
Description
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a silane-based compound featuring a naphthalene core substituted at the 1,4-positions with oxygen-linked triphenylsilane groups. This structure combines the extended π-conjugation of naphthalene with the steric bulk and electronic properties of triphenylsilane. Such compounds are of interest in materials science, particularly for applications in optoelectronics, polymer synthesis, and as intermediates in organic transformations .
Properties
CAS No. |
653601-72-0 |
|---|---|
Molecular Formula |
C46H36O2Si2 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H |
InChI Key |
RBIZUZLYLZVHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Core Structure Variations: Naphthalene vs. Benzene Derivatives
Compound : [Benzene-1,4-diylbis(oxy)]bis(trimethylsilane) (CAS 2117-24-0)
- Structure : Benzene core with trimethylsilane groups at 1,4-positions via ether linkages.
- Key Differences: Aromatic System: The benzene core (smaller π-system) reduces conjugation compared to naphthalene, leading to shorter absorption wavelengths and lower thermal stability.
- Applications : Primarily used as a protecting group in organic synthesis and as a precursor for silylation reactions.
Implications : The naphthalene analog likely exhibits red-shifted UV-Vis absorption and higher thermal stability due to extended conjugation, making it more suitable for optoelectronic applications .
Functional Group Variations: Silane vs. Amine Substituents
Compound : 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline (CAS 211446-29-6)
- Structure : Naphthalene core with aniline groups at 1,4-positions.
- Key Differences :
- Electronic Properties : The electron-rich aniline groups enhance nucleophilicity, whereas triphenylsilane provides steric shielding and electron-withdrawing effects.
- Reactivity : Dianiline derivatives are prone to oxidation and participate in diazo coupling, while silane derivatives resist oxidation and are used in cross-coupling reactions .
- Applications: Dianiline derivatives serve as monomers in covalent organic frameworks (COFs), while silane analogs are utilized in silicon-based polymers .
Substituent Effects: Silyl vs. Ethynyl Groups
Compound : 1,4-Bis(trimethylsilylethynyl)naphthalene
- Structure : Naphthalene core with trimethylsilylethynyl groups at 1,4-positions.
- Key Differences :
- Electronic Effects : Ethynyl groups enhance conjugation, leading to bathochromic shifts (absorption: ~350 nm vs. ~300 nm for silane ethers) .
- Fluorescence : Ethynyl derivatives exhibit high quantum yields (Φ = 0.85) and short lifetimes (τ = 2 ns), whereas silane ethers may show lower fluorescence due to heavy atom effects .
- Applications : Ethynyl derivatives are used in fluorescent probes, while silane ethers serve as intermediates in polymer synthesis .
Biological Activity
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can be described by its chemical formula and structure. Its unique arrangement allows for various interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C31H30O2Si2 |
| Molecular Weight | 498.73 g/mol |
| CAS Number | Not available |
| IUPAC Name | [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) |
Biological Activity
Research into the biological activity of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) indicates several mechanisms through which it may exert effects on living organisms:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure may contribute to scavenging free radicals and protecting cells from oxidative stress.
2. Anticancer Potential
Preliminary research suggests that [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) may inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of naphthalene compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as a thymidine phosphorylase inhibitor, which is relevant in cancer therapy.
Case Studies
Several studies have explored the biological implications of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane):
- Study on Antioxidant Activity : A comparative analysis was conducted between [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) and other known antioxidants. The results indicated a significant reduction in lipid peroxidation levels when tested in vitro against reactive oxygen species (ROS) .
- Cancer Cell Line Study : In vitro assays were performed on breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to standard chemotherapeutics .
The mechanisms by which [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) exerts its biological effects include:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to enhanced apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
